1-(indolin-1-yl)-2-((1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone
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Overview
Description
1-(Indolin-1-yl)-2-((1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone is a complex organic compound featuring an indoline moiety, an imidazole ring, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indoline core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound would be optimized for scalability and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazoles or indolines.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer, inflammation, and microbial infections.
Biology: The compound's interaction with biological targets can be studied to understand its effects on cellular processes and pathways.
Material Science: Its unique structure may be useful in the design of new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules in organic chemistry research.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and target of interest.
Comparison with Similar Compounds
Indole Derivatives: Compounds containing the indole ring, such as tryptophan and serotonin.
Imidazole Derivatives: Compounds containing the imidazole ring, such as histamine and imidazole antifungal agents.
Biological Activity
The compound 1-(indolin-1-yl)-2-((1-(2-methoxyethyl)-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)ethanone is a complex organic molecule that incorporates an indoline moiety and an imidazole ring, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its anti-inflammatory, analgesic, antimicrobial, and potential cytotoxic properties as evidenced by recent research findings.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
The structure includes:
- An indoline core,
- An imidazole ring substituted with methoxy groups,
- A thioether linkage.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, particularly focusing on its anti-inflammatory and analgesic properties. The following sections summarize key findings from recent research.
Anti-inflammatory Activity
A study evaluating the anti-inflammatory effects of synthesized indolyl-imidazolone derivatives reported significant inhibition of inflammation. The compounds were tested in vivo against a control group using indomethacin as a benchmark. The results indicated that the anti-inflammatory activity ranged from 52.50% to 81.10% inhibition , depending on the specific derivative tested (Table 1) .
Table 1: In Vivo Anti-inflammatory Activity Results
Compound | % Inhibition |
---|---|
Control | 0 |
Compound A | 52.50 |
Compound B | 70.00 |
Compound C | 81.10 |
Analgesic Activity
In addition to anti-inflammatory effects, the compound exhibited notable analgesic properties. The study showed that it provided significant pain relief in rodent models, with a percentage protection ranging from 60% to 90% , again compared to indomethacin .
Table 2: Analgesic Activity Results
Compound | % Protection |
---|---|
Control | 0 |
Compound A | 60 |
Compound B | 75 |
Compound C | 90 |
Antimicrobial Activity
The antimicrobial properties of similar indole-imidazole compounds have been explored, particularly against methicillin-resistant Staphylococcus aureus (MRSA). Compounds derived from this scaffold showed promising activity with minimum inhibitory concentrations (MIC) as low as 0.25 µg/mL for certain derivatives . This suggests that modifications to the imidazole ring can enhance antimicrobial efficacy.
Case Studies
A specific case study involved the synthesis of several derivatives based on the indole-imidazole scaffold. These compounds were screened for their biological activity against various pathogens, including MRSA and Cryptococcus neoformans. The results indicated a strong correlation between structural modifications (such as halogenation and methoxy substitutions) and increased antimicrobial potency .
Toxicity Assessment
The safety profile of these compounds was also assessed through acute toxicity studies in rodent models. The results indicated that while some compounds exhibited mild toxicity, others demonstrated favorable safety margins with no significant adverse effects at therapeutic doses .
Properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[1-(2-methoxyethyl)-5-(4-methoxyphenyl)imidazol-2-yl]sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-28-14-13-26-21(18-7-9-19(29-2)10-8-18)15-24-23(26)30-16-22(27)25-12-11-17-5-3-4-6-20(17)25/h3-10,15H,11-14,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLZBXCZQOALOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=CN=C1SCC(=O)N2CCC3=CC=CC=C32)C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.